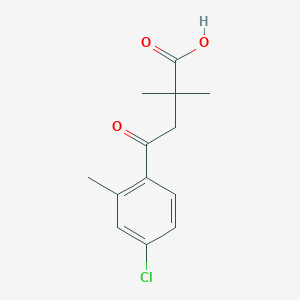
1-(chloromethyl)-1H-1,2,4-triazole hydrochloride
Descripción general
Descripción
1-(Chloromethyl)-1H-1,2,4-triazole hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1H-1,2,4-triazole hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1H-1,2,4-triazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated as its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloromethyl)-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding triazole derivatives.
Oxidation: The compound can be oxidized to form triazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydrotriazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Formation of substituted triazoles.
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of dihydrotriazoles.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-1H-1,2,4-triazole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazole derivatives, which are valuable in the development of new materials and catalysts.
Biology: Investigated for its potential as an antimicrobial agent due to the triazole ring’s ability to inhibit the growth of various microorganisms.
Medicine: Explored for its potential use in the development of antifungal and anticancer drugs, leveraging the triazole ring’s known pharmacological properties.
Industry: Utilized in the synthesis of agrochemicals, such as herbicides and fungicides, due to its ability to interfere with biological processes in plants and fungi.
Mecanismo De Acción
The mechanism of action of 1-(chloromethyl)-1H-1,2,4-triazole hydrochloride involves its interaction with biological targets through the triazole ring. The compound can inhibit enzymes by binding to their active sites, disrupting normal biochemical processes. For example, in antifungal applications, triazoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis in fungal cell membranes. This inhibition leads to the accumulation of toxic sterol intermediates and ultimately cell death.
Comparación Con Compuestos Similares
1-(Chloromethyl)-1H-1,2,4-triazole hydrochloride can be compared with other triazole derivatives such as:
1H-1,2,4-Triazole: The parent compound, which lacks the chloromethyl group and has different reactivity and applications.
1-(Hydroxymethyl)-1H-1,2,4-triazole: Similar in structure but with a hydroxymethyl group instead of a chloromethyl group, leading to different chemical properties and reactivity.
1-(Methyl)-1H-1,2,4-triazole: A simpler derivative with a methyl group, used in different contexts due to its distinct chemical behavior.
The uniqueness of this compound lies in its chloromethyl group, which provides a reactive site for further chemical modifications, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
1-(chloromethyl)-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3.ClH/c4-1-7-3-5-2-6-7;/h2-3H,1H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVWDLWTFIDZLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















